4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. Its structure comprises a 4-methoxyphenyl group conjugated to a propenyl chain and a phenyl ester linked to a 2-thiophenecarboxylate moiety. The methoxy group enhances electron-donating capacity, while the thiophene ring introduces heteroaromaticity, influencing charge-transfer interactions.
Properties
IUPAC Name |
[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4S/c1-24-17-11-7-16(8-12-17)19(22)13-6-15-4-9-18(10-5-15)25-21(23)20-3-2-14-26-20/h2-14H,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFGKASAPVFUSS-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C24H20O4S. The compound features a thiophene ring, which is known for its unique electronic properties, making it a valuable scaffold in drug design. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with appropriate ketones and subsequent esterification processes under controlled conditions.
Synthesis Overview
- Condensation Reaction : The initial step involves the reaction between 4-methoxybenzaldehyde and a substituted ketone to form a chalcone intermediate.
- Esterification : The chalcone is then treated with thiophenecarboxylic acid to yield the final product, often utilizing acid catalysts to enhance reaction efficiency.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through:
- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in human cancer cells, including breast and prostate cancer lines.
- Mechanisms of Action : It may act by modulating signaling pathways such as the NF-κB and MAPK pathways, leading to increased expression of pro-apoptotic factors.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a variety of pathogens. Its mechanism includes:
- Disruption of Bacterial Cell Membranes : By integrating into bacterial membranes, it alters permeability and leads to cell death.
- Inhibition of Biofilm Formation : Research indicates that it can prevent biofilm formation in certain bacteria, enhancing its effectiveness as an antimicrobial agent.
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Michael Addition Reactions : The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range. |
| Lee et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Patel et al. (2023) | Found that the compound inhibited biofilm formation in Pseudomonas aeruginosa by over 70%. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the aromatic rings, altering physicochemical and optical properties. Below is a comparative analysis:
Key Findings from Research
Electronic Properties :
- The methoxy group in the target compound enhances intramolecular charge transfer (ICT), as observed in spectroscopic studies of similar chalcones .
- Replacement of methoxy with dimethyl groups () reduces ICT due to steric hindrance and weaker electron donation.
- The naphthyl analog () exhibits broader absorption spectra, attributed to extended π-conjugation .
Solubility and Stability :
- Sulfonate derivatives () show superior solubility in polar solvents (e.g., DMSO) compared to thiophenecarboxylates.
- Thiophene-containing compounds (target, ) display moderate thermal stability, typical of chalcones .
Nonlinear Optical (NLO) Behavior: Methoxy-substituted chalcones (target, ) demonstrate higher hyperpolarizability values than methyl- or naphthyl-substituted analogs, making them candidates for optical limiting devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
